molecular formula C7H5BrClNO2 B14057579 5-Amino-3-bromo-2-chlorobenzoic acid

5-Amino-3-bromo-2-chlorobenzoic acid

Cat. No.: B14057579
M. Wt: 250.48 g/mol
InChI Key: FRCNIHXLNVQRKS-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-3-bromo-2-chlorobenzoic acid typically involves a multi-step synthetic process. One common method starts with 2-chlorobenzonitrile, which undergoes bromination to form 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of an alkali to produce 5-bromo-2-chlorobenzoate, which is subsequently converted to this compound through a reaction with a protonic acid .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. A novel method involves using dibrominated amino silica gel as a brominating reagent, iron trifluoromethanesulfonate as a catalyst, and halogenated hydrocarbon as a solvent. This process is environmentally friendly, simple to operate, and yields high-quality product with a recovery rate of 98% .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Amino-3-bromo-2-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-2-chlorobenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

5-amino-3-bromo-2-chlorobenzoic acid

InChI

InChI=1S/C7H5BrClNO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

FRCNIHXLNVQRKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)N

Origin of Product

United States

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